molecular formula C20H21N3O4S2 B2827756 N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252843-42-7

N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2827756
CAS No.: 1252843-42-7
M. Wt: 431.53
InChI Key: OAOWESKQVRSELZ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that features a unique combination of benzodioxole and thienopyrimidine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of Thienopyrimidine Core: The thienopyrimidine core is often synthesized via a multi-step process starting from thiophene derivatives

    Coupling Reactions: The final step involves coupling the benzodioxole moiety with the thienopyrimidine core. This is typically achieved through nucleophilic substitution reactions, where the benzodioxole derivative is reacted with a suitable thienopyrimidine precursor in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine ring, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzodioxole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets could lead to the development of new medications for treating various diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
  • N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of benzodioxole and thienopyrimidine moieties. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-2-3-7-23-19(25)18-14(6-8-28-18)22-20(23)29-11-17(24)21-10-13-4-5-15-16(9-13)27-12-26-15/h4-6,8-9H,2-3,7,10-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOWESKQVRSELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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